1H-Benzo[D][1,2,3]triazole-5-carbaldehyde
Overview
Description
1H-Benzo[D][1,2,3]triazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H5N3O. It is a derivative of benzotriazole, featuring an aldehyde functional group at the 5-position of the triazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzo[D][1,2,3]triazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of benzotriazole with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), is often employed to introduce the formyl group at the desired position .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[D][1,2,3]triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: 1H-Benzo[D][1,2,3]triazole-5-carboxylic acid.
Reduction: 1H-Benzo[D][1,2,3]triazole-5-methanol.
Substitution: Various substituted benzotriazole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Benzo[D][1,2,3]triazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Benzo[D][1,2,3]triazole-5-carbaldehyde exerts its effects depends on its specific application:
Biological Activity: The compound can interact with various enzymes and receptors in biological systems through hydrogen bonding and π-π stacking interactions.
Chemical Reactivity: The aldehyde group is highly reactive, allowing the compound to participate in various nucleophilic addition and condensation reactions.
Comparison with Similar Compounds
1H-Benzotriazole: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
1H-Indole-3-carbaldehyde: Another heterocyclic aldehyde with different reactivity and applications.
Uniqueness: 1H-Benzo[D][1,2,3]triazole-5-carbaldehyde is unique due to the presence of both the triazole ring and the aldehyde functional group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2H-benzotriazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-2-6-7(3-5)9-10-8-6/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWJHRJXRTAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469220 | |
Record name | 1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70938-42-0 | |
Record name | 1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-benzotriazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.